molecular formula CH3BNNa B041305 Sodium cyanoborodeuteride CAS No. 25895-62-9

Sodium cyanoborodeuteride

Cat. No. B041305
CAS RN: 25895-62-9
M. Wt: 65.86 g/mol
InChI Key: CVDUGUOQTVTBJH-MUTAZJQDSA-N
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Description

Synthesis Analysis

The synthesis of sodium cyanoborodeuteride and related compounds involves reactions that offer insight into its formation and utility in organic synthesis. For example, the reduction of nicotinamide adenine dinucleotides by sodium cyanoborohydride showcases its ability to enzymatically introduce specific labels into substrates when deuterated variants are employed, highlighting its importance in the synthesis of labeled compounds for research purposes (Avigad, 1979).

Molecular Structure Analysis

The molecular structure of sodium cyanoborodeuteride is closely related to its hydrogen counterpart, featuring a cyanoborate ion where deuterium replaces hydrogen. This substitution influences its physical and chemical properties, including its reactivity and stability. Detailed structural analysis often involves X-ray diffraction or neutron scattering techniques to elucidate the arrangement of atoms and the impact of deuterium substitution.

Chemical Reactions and Properties

Sodium cyanoborodeuteride participates in a variety of chemical reactions, demonstrating its versatility as a reducing agent. Its ability to reduce aldehydes, ketones, and oximes under specific conditions showcases its selectivity and utility in organic synthesis. The compound's reactions often proceed with remarkable selectivity, as seen in its pH-dependent reduction of aldehydes and ketones (Borch, Bernstein, & Durst, 1971).

Physical Properties Analysis

The physical properties of sodium cyanoborodeuteride, such as solubility, density, and melting point, are crucial for its handling and application in synthesis. While specific data on sodium cyanoborodeuteride were not directly found, its similarities with sodium cyanoborohydride suggest comparable properties, with adjustments due to the presence of deuterium. These properties significantly influence its storage, handling, and reactivity in various chemical reactions.

Chemical Properties Analysis

The chemical properties of sodium cyanoborodeuteride, including its reactivity, stability under different conditions, and compatibility with various functional groups, are essential for its application in organic synthesis. Its selective reducing power, particularly in the presence of sensitive functional groups, makes it a valuable tool for chemists. Studies such as the reduction of nicotinamide adenine dinucleotides illustrate its application in producing enzymically active forms of NADH and NADPH, highlighting its utility in biochemistry and pharmaceutical synthesis (Avigad, 1979).

Safety And Hazards

Sodium cyanoborodeuteride is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces and not to breathe dust/fume/gas/mist/vapours/spray .

Future Directions

Sodium cyanoborodeuteride, due to its ability to transfer the deuterium isotope to organic molecules, is explored in the preparation of labeled chemicals for metabolic research . Tracking the deuterated compound can reveal detailed information about its metabolic fate, distribution, and potential interactions within biological systems . This suggests potential future directions in metabolic research and the study of reaction mechanisms.

properties

IUPAC Name

sodium;cyano(trideuterio)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDUGUOQTVTBJH-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH3-]C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][B-]([2H])([2H])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BNNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948802
Record name Sodium (cyanido-kappaC)(trihydrido)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

65.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium cyanoborodeuteride

CAS RN

25895-62-9
Record name Borate(1-), (cyano-κC)trihydro-d3-, sodium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25895-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium (cyanido-kappaC)(trihydrido)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (cyano-C)[2H3]trihydroborate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium cyanoborodeuteride

Citations

For This Compound
324
Citations
EJ Taylor, C Djerassi - Journal of the American Chemical Society, 1976 - ACS Publications
… In light of these reports and since the labeled reagent sodium cyanoborodeuteride (… Reduction of Cholest-4-en-3-one Tosylhydrazone (3) with Sodium Cyanoborodeuteride Using a …
Number of citations: 55 pubs.acs.org
VP Miller, DY Yang, TM Weigel, O Han… - The Journal of Organic …, 1989 - ACS Publications
… As summarizedin Table IV, reductionof these fully substituted hexopyranoside tosylhydrazones 44-48 with sodium cyanoborodeuteride showed no deuterium incorporation, and thus …
Number of citations: 63 pubs.acs.org
PW Westerman, N Ghrayeb - Chemistry and Physics of Lipids, 1982 - Elsevier
… (3) directly to dideuterio alkanoate using sodium cyanoborodeuteride in HMPA. GC and 1H-… (4), with methyltriphenoxyphosphonium iodide and sodium cyanoborodeuteride, in a similar …
Number of citations: 7 www.sciencedirect.com
H Umesha Shetty, TT Soncrant… - Journal of Labelled …, 1990 - Wiley Online Library
… sodium cyanoborodeuteride in acidic medium to yield [2H5]arecoline c3). Significantly greater deuterium incorporation occurred when 2 was reduced with sodium cyanoborodeuteride. …
GH Penner, AR Custodio - Magnetic resonance in chemistry, 1994 - Wiley Online Library
… The "B and 'H spin-lattice relaxation times, TI, were measured for sodium cyanoborohydride (BH,CN-) and sodium cyanoborodeuteride (BD,CN-) in methanokthylene glycol solution as a …
JD McChesney, S Sarangan - Journal of Labelled Compounds …, 1984 - Wiley Online Library
… two hours, Sodium cyanoborodeuteride and the reaction was kept stirring for five days at room temperature, additional quantities (0.66 g each) of sodium cyanoborodeuteride were …
PW Westerman, N Ghrayeb - Chemistry and Physics of Lipids, 1981 - Elsevier
… One method utilizes the selective reducing properties of sodium borodeuteride and sodium cyanoborodeuteride towards, acid chloride, ester, tosyloxy, and lode groups to introduce the …
Number of citations: 9 www.sciencedirect.com
RS Heath, M Pontini, B Bechi, NJ Turner - ChemCatChem, 2014 - Wiley Online Library
… 1) sodium cyanoborodeuteride or 2) deuterated water (Scheme 2). For both substrates, the 1 H NMR spectrum of the amine isolated from the sodium cyanoborodeuteride experiment …
MG de la Parra, CR Hutchinson - The Journal of antibiotics, 1987 - jstage.jst.go.jp
… Assumingthat reduction of 7-0-mesyl-2 with sodium cyanoborodeuteride occurred with inversion of the C-7 configuration, which is precedented in other cases10* n) and supported by …
Number of citations: 11 www.jstage.jst.go.jp
AJ Pullockaran, DGI Kingston… - Journal of natural …, 1989 - ACS Publications
… A final preparation of [4,4-2H2]desoxypodophyllotoxin [91 was accomplished by reduction of the chloro compound 8 with sodium cyanoborodeuteride; the product had an isotopic …
Number of citations: 14 pubs.acs.org

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